molecular formula C21H20F3N3O2 B2406744 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034292-89-0

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2406744
CAS RN: 2034292-89-0
M. Wt: 403.405
InChI Key: NBDCAXSIAHFPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TDP, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TFB-TDP is a selective inhibitor of the protein-protein interaction between TDP-43 and hnRNP A1, which are two RNA-binding proteins involved in RNA metabolism and splicing. TDP-43 is also implicated in the pathogenesis of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Scientific Research Applications

Synthetic Methodology and Chemical Behavior

  • Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) investigated the reaction mechanisms of related pyrazolo[5,1-c][1,2,4]triazine derivatives, revealing a complex process involving ANRORC rearrangement and N-formylation, highlighting the intricate chemical behavior of pyrazole derivatives (Ledenyova et al., 2018).

  • Microwave-Assisted Synthesis : Research by El‐Borai et al. (2013) explored microwave-assisted synthesis of pyrazolopyridines, demonstrating efficient methods for creating compounds with antioxidant, antitumor, and antimicrobial activities, indicating the versatility of pyrazole derivatives in synthesizing biologically active molecules (El‐Borai et al., 2013).

Biological Evaluation and Potential Applications

  • Biological Activity Screening : Saeed et al. (2015) and Saeed et al. (2020) explored the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, assessing their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds demonstrated varying degrees of biological activity, underscoring the therapeutic potential of benzamide derivatives in medicinal chemistry (Saeed et al., 2015; Saeed et al., 2020).

  • Antiviral Activities : A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against bird flu influenza (H5N1), suggesting a potential application in developing antiviral drugs (Hebishy et al., 2020).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized by Rahmouni et al. (2016), evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcased promising results, indicating their potential use as therapeutic agents in cancer and inflammation treatments (Rahmouni et al., 2016).

Materials Science Applications

  • Conductive Polyamides for Sensing : Abdel-Rahman et al. (2023) synthesized conductive aromatic polyamides incorporating pyrazole derivatives, applied in methotrexate anticancer drug sensing. This demonstrates the application of such compounds in developing sensitive materials for biomedical diagnostics (Abdel-Rahman et al., 2023).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2/c1-14-19(16-6-4-3-5-7-16)15(2)27(26-14)13-12-25-20(28)17-8-10-18(11-9-17)29-21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDCAXSIAHFPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.